N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C23H27N3OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-butyl-2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H27N3OS/c1-4-6-12-24-21(27)15-28-23-19-14-17(5-2)10-11-20(19)25-22(26-23)18-9-7-8-16(3)13-18/h7-11,13-14H,4-6,12,15H2,1-3H3,(H,24,27) |
InChI Key |
REGLBDPPYFRXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
The reaction conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity. Microwave-assisted synthesis has been shown to enhance yields and reduce reaction times compared to traditional heating methods.
Purification Techniques
Post-synthesis purification is critical to obtain high-purity compounds. Common techniques include:
Column chromatography : Effective for separating desired products from by-products.
Recrystallization : Utilized for purifying solid compounds based on solubility differences.
Biological Activity and Applications
N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has garnered attention for its potential biological activities, particularly in medicinal chemistry. Research indicates that compounds with similar structures often exhibit significant cytotoxic properties against various cancer cell lines, suggesting this compound may also possess similar efficacy.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfanyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Compounds
*Inferred formula based on positional isomerism in ; †Calculated from .
Key Observations:
- Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups.
- Heterocyclic Core : The quinazoline core in the target compound differs from oxadiazole (e.g., 8f ) or pyrimidine (e.g., ) scaffolds. Quinazolines are associated with kinase inhibition, while oxadiazoles are linked to antimicrobial and anti-inflammatory activities .
- Sulfur Linkage : All listed compounds retain the sulfanylacetamide group, underscoring its role in bioactivity. Sulfur atoms facilitate hydrogen bonding and hydrophobic interactions in enzyme active sites .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights:
- Compounds with oxadiazole cores (e.g., 8f ) show moderate α-glucosidase inhibition, a target for diabetes therapy. The quinazoline core in the target compound may shift activity toward kinase or topoisomerase inhibition.
Biological Activity
N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a quinazoline moiety. Its molecular formula is C23H27N3OS, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C23H27N3OS
- Molecular Weight : 393.5 g/mol
- Structure : The compound features a butyl group, an acetamide functional group, and a sulfanyl linkage to a quinazoline derivative.
Structural Comparison
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-butyramide | Similar quinazoline structure with fluorine substitution | Potential anticancer activity |
| 2-{[6-Ethyl-2-(3-chlorophenyl)-4-pyrimidinyl]sulfanyl}-N-butyramide | Pyrimidine instead of quinazoline | Antimicrobial properties |
| N-butyl-N'-(6-methylpyridin-2-yldisulfanyl)acetamide | Contains a pyridine ring | Anti-inflammatory effects |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the quinazoline moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study highlighted that certain synthesized acetamide derivatives exhibited antibacterial activity comparable to standard drugs like levofloxacin, particularly against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus .
Case Study: Antibiofilm Activity
In vitro studies have shown that specific derivatives can inhibit biofilm formation effectively. For example, compounds derived from 2-mercaptobenzothiazole linked with different aryl amines demonstrated up to 85% reduction in biofilm formation compared to controls . This suggests that similar structural motifs in this compound may confer enhanced antibiofilm properties.
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer potential. The presence of specific substituents can enhance the cytotoxic effects against cancer cell lines. Research indicates that compounds with similar structures to this compound may inhibit tumor growth by targeting various cellular pathways involved in cancer proliferation .
The biological activity of this compound likely involves interaction with specific proteins or enzymes within microbial or cancerous cells. Molecular docking studies can provide insights into these interactions, revealing how structural features influence binding affinity and biological efficacy .
Summary of Findings
The biological activity of this compound is supported by various studies indicating its potential as an antimicrobial and anticancer agent. The compound's unique structural characteristics contribute to its effectiveness against pathogenic organisms and cancer cells.
Future Directions
Further research is necessary to:
- Explore the full spectrum of biological activities : Additional in vitro and in vivo studies are essential to determine the efficacy and safety profiles.
- Investigate the mechanism of action : Understanding how this compound interacts at the molecular level will aid in optimizing its pharmacological properties.
- Evaluate therapeutic applications : Clinical trials may be warranted to assess its potential as a therapeutic agent in treating infections or cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
